3,3-Dimethyltetrahydro-2H-pyran-4-ol
Description
Significance of Tetrahydropyran (B127337) Ring Systems in Contemporary Organic Chemistry
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules of biological importance. nih.govspectrabase.com Its prevalence stems from a combination of factors including its relative stability, conformational flexibility, and its role as a key building block in the synthesis of complex architectures. nih.gov The tetrahydropyran skeleton is notably present in many carbohydrates, where it forms the basis of pyranose sugars, and in a variety of polyether antibiotics and marine natural products. rsc.org
In synthetic organic chemistry, the tetrahydropyran ring is not only a target but also a tool. For instance, the dihydropyran moiety is widely used as a protecting group for alcohols and thiols due to its ease of installation and removal under specific acidic conditions. rsc.org This highlights the dual role of pyran-based structures in the strategic design and execution of complex multi-step syntheses.
Research Trajectories and Scope of Substituted Tetrahydropyran-4-ols
Substituted tetrahydropyran-4-ols represent a significant subclass of tetrahydropyran derivatives that have garnered considerable attention in medicinal chemistry and drug discovery. The hydroxyl group at the C-4 position, along with various substituents on the ring, provides a rich platform for molecular diversity and the fine-tuning of physicochemical and biological properties.
Research in this area often focuses on the stereoselective synthesis of these scaffolds, as the spatial arrangement of substituents can dramatically influence biological activity. nih.gov Methodologies such as the Prins cyclization, intramolecular hetero-Diels-Alder reactions, and various cyclization strategies are continually being refined to afford precise control over the stereochemistry of the resulting tetrahydropyran-4-ol core. nih.govorganic-chemistry.org The exploration of these synthetic routes allows chemists to access a wide range of substituted tetrahydropyrans for screening in various biological assays.
Specific Focus on 3,3-Dimethyltetrahydro-2H-pyran-4-ol within Heterocyclic Frameworks
Within the broader family of substituted tetrahydropyran-4-ols, this compound emerges as a compound of interest due to its specific substitution pattern. The gem-dimethyl group at the C-3 position introduces a significant steric presence, which can influence the conformation of the tetrahydropyran ring and the reactivity of the neighboring hydroxyl group.
While detailed research findings on this compound are not extensively documented in publicly available literature, its structure suggests potential applications as a building block in the synthesis of more complex molecules. The combination of the hydroxyl group and the gem-dimethyl substitution provides a unique chemical entity for creating novel derivatives with potential applications in various fields of chemical research.
Below are the fundamental properties of this compound:
| Property | Value |
| CAS Number | 2092545-21-4 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
Data sourced from chemical supplier databases. 3wpharm.comachemblock.com
Detailed Research Findings
Due to the limited availability of specific research data for this compound, this section will present inferred synthetic strategies and representative spectroscopic data from closely related analogs to provide a scientifically grounded perspective.
Synthesis of Tetrahydropyran-4-ol Scaffolds
A common and powerful method for the synthesis of tetrahydropyran rings is the Prins cyclization . This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. nih.govutexas.edu For the synthesis of a 3,3-dimethyl substituted tetrahydropyran-4-ol, a plausible approach would involve the reaction of a suitably substituted homoallylic alcohol with a carbonyl compound.
Alternatively, the reduction of a corresponding tetrahydropyran-4-one is a straightforward method to obtain the desired alcohol. For instance, the synthesis of the isomeric 2,2-dimethyltetrahydropyran-4-one has been reported via the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one using a palladium-on-charcoal catalyst. chemicalbook.com Subsequent reduction of the ketone at C-4 would yield the corresponding alcohol. A similar strategy could be envisioned for the 3,3-dimethyl analogue.
Table of Plausible Synthetic Reactions
| Reaction Type | Reactants | Product |
|---|---|---|
| Prins Cyclization | Substituted homoallylic alcohol + Ketone | This compound |
Spectroscopic Data of a Related Compound: Tetrahydro-4-pyranol
To illustrate the expected spectroscopic features of this compound, the ¹H NMR data for the parent compound, Tetrahydro-4-pyranol , is presented below. The presence of the gem-dimethyl group in the target compound would significantly alter the splitting patterns and chemical shifts of the neighboring protons.
¹H NMR Data for Tetrahydro-4-pyranol (in CDCl₃)
| Assignment | Chemical Shift (ppm) |
|---|---|
| A | 3.944 |
| B | 3.802 |
| C | 3.75 |
| D | 3.434 |
| E | 1.873 |
This data is for the unsubstituted Tetrahydro-4-pyranol and is provided for illustrative purposes. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyloxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJFCJPBJHSCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092545-21-4 | |
| Record name | 3,3-dimethyloxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemical and Conformational Analysis of 3,3 Dimethyltetrahydro 2h Pyran 4 Ol and Analogous Tetrahydropyranols
Advanced Spectroscopic Techniques for Stereochemical Elucidation of Pyran Ring Systems
The unambiguous determination of the stereochemistry of substituted pyran ring systems relies on a combination of powerful spectroscopic techniques. Each method provides unique insights into the spatial arrangement of atoms, allowing for a comprehensive three-dimensional structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the stereochemical analysis of organic molecules in solution. researcher.life For tetrahydropyran (B127337) derivatives, several NMR parameters are crucial:
Chemical Shifts (δ): The chemical shifts of ring protons and carbons are sensitive to their local electronic environment and spatial orientation. For instance, axial and equatorial protons on the same carbon atom are diastereotopic and will exhibit different chemical shifts. wordpress.com
Scalar Couplings (J-couplings): Three-bond proton-proton coupling constants (³JHH) are particularly informative. The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships, providing detailed conformational information. researcher.life
Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is dependent on the inverse sixth power of the distance between nuclei. wordpress.com NOE experiments, such as NOESY and ROESY, can identify protons that are in close spatial proximity, which is invaluable for determining the relative stereochemistry of substituents on the pyran ring. wordpress.com
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of the solid-state structure of a molecule, including its absolute configuration if a chiral reference is present. researchgate.net This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous view of the preferred conformation in the crystalline state. For pyran derivatives, X-ray crystallography can confirm the chair, boat, or twist-boat conformation of the ring and the axial or equatorial disposition of substituents. researchgate.netnih.govnih.govbeilstein-archives.org
Chiroptical Spectroscopy: Chiroptical techniques are essential for studying chiral molecules, providing information about their absolute configuration and conformation in solution. cas.cznumberanalytics.comsaschirality.org
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light. saschirality.org The resulting CD spectrum is highly sensitive to the stereochemical arrangement of chromophores within the molecule.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Both CD and ORD are powerful tools for assigning the absolute configuration of chiral tetrahydropyranols by comparing experimental data with theoretical calculations. cas.cz
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly useful for determining the absolute configuration of molecules without electronic chromophores. numberanalytics.com
| Technique | Information Obtained | Key Parameters/Observations |
|---|---|---|
| NMR Spectroscopy | Relative stereochemistry, conformation in solution | Chemical shifts (δ), scalar couplings (³JHH), Nuclear Overhauser Effects (NOEs) |
| X-ray Crystallography | Absolute configuration, solid-state conformation, bond lengths and angles | Unit cell dimensions, space group, atomic coordinates |
| Chiroptical Spectroscopy (CD, ORD, VCD) | Absolute configuration, solution conformation of chiral molecules | Cotton effects, specific rotation, differential absorbance |
Stereoelectronic Effects and Their Impact on Tetrahydropyran System Reactivity
Stereoelectronic effects are orbital interactions that influence the conformation, stability, and reactivity of molecules. wikipedia.org In tetrahydropyran systems, the most prominent stereoelectronic effect is the anomeric effect . wikipedia.orgscripps.edursc.orgdypvp.edu.in
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation, despite the steric preference for the equatorial position. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent). rsc.org
While 3,3-Dimethyltetrahydro-2H-pyran-4-ol does not have a substituent at the anomeric position, other stereoelectronic interactions are at play. The orientation of the lone pairs on the ring oxygen can influence the reactivity of the molecule. For instance, the reactivity of the hydroxyl group at C4 can be modulated by its axial or equatorial position due to differing orbital overlaps with neighboring bonds. Stereoelectronic control is a key concept in understanding the reactivity of lactonium salts derived from tetrahydropyran systems. researchgate.net The stereochemistry of nucleophilic attack on such intermediates is often governed by the need to maintain optimal orbital overlap during the reaction. rsc.org
Applications of 3,3 Dimethyltetrahydro 2h Pyran 4 Ol As a Versatile Chemical Scaffold
Role in the Elaboration of Complex Organic Architectures
The 3,3-Dimethyltetrahydro-2H-pyran-4-ol moiety serves as a foundational building block for the construction of more intricate molecular structures. The synthesis of substituted tetrahydropyranols is often achieved through methods like the Prins cyclization, which combines an alkene and an aldehyde. researchgate.net The resulting hydroxylated tetrahydropyran (B127337) ring can then be used as a chiral precursor for pharmaceutical intermediates. researchgate.net
The strategic placement of the gem-dimethyl group and the hydroxyl function allows for controlled, stereoselective transformations. The hydroxyl group can be readily converted into other functional groups such as azides or amines, or used as a nucleophile in coupling reactions. This functional versatility is crucial for building complex, polycyclic systems. For instance, the conversion of a 4-hydroxytetrahydropyran to a 4-azidotetrahydropyran opens pathways to elaboration via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the facile connection of the pyran scaffold to other molecular fragments. nih.gov The inherent chirality at the C4 position, once the hydroxyl group is introduced, can be exploited to direct the stereochemical outcome of subsequent reactions, a critical factor in the synthesis of biologically active molecules.
Development of sp3-Rich Scaffolds for Advanced Chemical Space Exploration
In modern drug discovery, there is a significant emphasis on moving away from flat, aromatic (sp2-hybridized) molecules towards more three-dimensional, saturated (sp3-hybridized) structures. This strategic shift, often termed "escaping from flatland," is driven by the observation that sp3-rich scaffolds can lead to compounds with improved selectivity, better physicochemical properties, and novel intellectual property. cam.ac.uk
This compound is an archetypal sp3-rich scaffold. Its non-planar, chair-like conformation provides a three-dimensional framework that can present substituents in well-defined spatial orientations. The synthesis of libraries based on such scaffolds is a key strategy for exploring new areas of chemical space. nih.govwhiterose.ac.uk The development of synthetic routes, such as iodoetherification, has been specifically aimed at producing functionalized tetrahydropyrans to serve as diverse, sp3-rich cores for library synthesis. worktribe.com The properties of these scaffolds are highly desirable for fragment-based lead discovery (FBLD), where small, 3D molecules are used as starting points for developing more potent drug candidates. nih.gov
Table 1: Physicochemical Properties and Significance of the this compound Scaffold
| Feature | Property | Significance in Drug Discovery |
| Hybridization | High Fraction of sp3 Carbons (Fsp3) | Provides three-dimensionality, leading to potentially higher selectivity and improved ADME properties. cam.ac.uk |
| Functionality | C4-Hydroxyl Group | Acts as a versatile synthetic handle for elaboration and a hydrogen bond donor/acceptor for target interaction. nih.gov |
| Substitution | C3 gem-Dimethyl Group | Induces a specific chair conformation, provides steric bulk, and can enhance metabolic stability. |
| Structure | Saturated Heterocycle | Offers a stable, low-energy core structure that is often found in natural products and approved drugs. |
Integration into DNA-Encoded Chemical Libraries and Diversity-Oriented Synthesis (DOS)
DNA-Encoded Chemical Libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of compounds simultaneously. namiki-s.co.jp The success of a DEL campaign relies heavily on the quality and diversity of the chemical building blocks used in its construction. enamine.netnih.gov this compound, with its defined 3D structure and reactive handle, is an ideal candidate for incorporation into DELs as a "core" building block. namiki-s.co.jp Its hydroxyl group can be used for on-DNA chemical transformations, allowing it to be linked to other fragments in a combinatorial fashion during the "split-and-pool" synthesis process that characterizes DEL construction.
This aligns with the principles of Diversity-Oriented Synthesis (DOS), a strategy that aims to efficiently generate collections of structurally diverse and complex small molecules. nih.govnih.gov DOS often employs common intermediates that can be divergently converted into a variety of distinct molecular scaffolds. nih.gov The tetrahydropyran ring system is a frequent target in DOS, with multicomponent reactions being used to create pyran-annulated scaffolds. researchgate.net The this compound scaffold can be functionalized and then subjected to various cyclization or rearrangement reactions to produce a library of related but structurally distinct compounds, fulfilling the goals of DOS. nih.gov
Contributions to Glycomimetic Chemistry and Analog Design
Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. nih.gov They are developed to overcome the inherent drawbacks of carbohydrate-based drugs, such as low metabolic stability and poor bioavailability. unimi.itresearchgate.net The tetrahydropyran ring is a fundamental structural component of pyranose sugars (like glucose), making it an excellent starting point for the design of glycomimetics. nih.gov
This compound serves as a stable, non-hydrolyzable core that can mimic the pyranose ring of a carbohydrate. The hydroxyl group at the C4 position can mimic one of the crucial hydroxyls on a sugar that engages in hydrogen bonding with a protein target, such as a lectin or a glycosidase. unimi.it By replacing the endocyclic oxygen of a sugar with a carbon (a C-glycoside analog) or by using a stable, substituted THP ring, chemists can create analogs that retain the desired biological activity but are resistant to enzymatic degradation. The gem-dimethyl substitution can further enhance stability and modulate the compound's binding affinity and pharmacokinetic profile.
Future Directions and Emerging Research Avenues for 3,3 Dimethyltetrahydro 2h Pyran 4 Ol Chemistry
Continued Innovations in Asymmetric Catalysis for Tetrahydropyranol Synthesis
The creation of specific stereoisomers of highly substituted tetrahydropyranols is crucial for their application in pharmaceuticals and biologically active molecules. Future research will undoubtedly focus on refining and discovering new asymmetric catalytic methods to achieve this with greater precision and efficiency.
Furthermore, biocatalysis presents a significant opportunity for the green and highly selective synthesis of chiral tetrahydropyranols. The use of ketoreductases (KREDs) for the asymmetric reduction of pyranone precursors is a powerful tool. Research has demonstrated the successful pilot-plant scale production of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol using a KRED coupled with a glucose dehydrogenase (GDH) for in-situ NADPH cofactor regeneration. researchgate.net Future work will likely involve enzyme engineering and the screening of microbial genomes to discover novel KREDs with tailored substrate specificities and enhanced stability, enabling the synthesis of a wider variety of chiral pyranols like 3,3-dimethyltetrahydro-2H-pyran-4-ol.
| Catalytic Strategy | Catalyst Type | Transformation | Key Advantages |
| Sequential Metal Catalysis | Palladium Complexes / Grubbs Catalyst | Asymmetric Hydroalkoxylation / Ring-Closing Metathesis | High chemoselectivity and unified access to complex pyran derivatives. researchgate.netnih.gov |
| Multi-Catalysis | Organo-, Photo-, and Hydrogen Atom Transfer (HAT) Catalysts | Asymmetric synthesis of complex chiral molecules | Multiple catalytic cycles operate in unison, enabling novel transformations. frontiersin.org |
| Biocatalysis | Ketoreductases (KREDs) with Cofactor Regeneration (e.g., GDH) | Asymmetric Ketone Reduction | High enantioselectivity (>99% ee), environmentally friendly conditions, and proven scalability. researchgate.net |
| Solid-Phase Synthesis | Chiral Auxiliaries/Catalysts on Solid Support | Tandem Ene-Reaction/Intramolecular Sakurai Cyclization | Synthesis of enantiomerically pure tetrahydropyrans with multiple stereocenters; simplified purification. acs.org |
Exploration of Novel Chemo- and Regioselective Transformations of Highly Substituted Pyrans
Beyond the synthesis of the tetrahydropyranol core, future research will increasingly target the selective functionalization of the pre-formed ring. The development of novel chemo- and regioselective reactions is essential for elaborating the this compound scaffold into diverse and complex molecules.
A key area of development is the direct C-H bond functionalization of the tetrahydropyran (B127337) ring. This strategy avoids the need for pre-functionalized substrates, offering a more atom-economical approach. For example, Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyrans has been shown to proceed with high selectivity, allowing for subsequent functionalization at the α-position of the amino group. nih.gov Applying such methodologies to this compound could enable the regioselective introduction of aryl or other functional groups at specific positions on the pyran ring, a significant challenge given the steric hindrance from the gem-dimethyl group.
Another avenue involves leveraging the existing hydroxyl group to direct subsequent transformations or exploring the unique reactivity of highly substituted pyrans. The development of selective reactions that can differentiate between multiple reactive sites on a complex pyran derivative is a significant goal. mdpi.com This includes acid- or base-mediated cyclizations and rearrangements that can selectively yield one constitutional isomer over others, depending on reaction conditions. uva.esmdpi.com Such transformations are critical for building libraries of related compounds for biological screening.
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, and its application to the study of tetrahydropyran systems is set to expand significantly. Advanced computational modeling offers the potential to accelerate the discovery of new reactions and to predict the properties of novel this compound derivatives before their synthesis.
Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms, understand stereochemical outcomes, and predict spectroscopic properties. For example, computational studies have been used to investigate the thermal decomposition of dihydropyran derivatives, providing insights into the transition state structures and the influence of substituents on activation energies. mdpi.com Similar studies on this compound could help predict its thermal stability and potential reaction pathways. DFT has also been employed to study tautomeric equilibria in related pyranone systems, which is crucial for understanding their reactivity. scifiniti.com
Looking forward, the integration of machine learning and artificial intelligence with quantum chemical calculations will enable the high-throughput screening of virtual catalyst-substrate combinations for asymmetric syntheses. This approach can rationally guide experimental efforts by identifying promising catalyst structures for achieving high enantioselectivity in the synthesis of specific tetrahydropyranol targets. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives, streamlining the drug discovery process.
| Computational Method | Application in Pyran Chemistry | Potential Insights for this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., thermal decomposition), calculation of kinetic and thermodynamic parameters. mdpi.com | Predicting reactivity, stability, and stereochemical outcomes of new transformations. |
| DFT / Polarizable Continuum Model (PCM) | Studying tautomeric equilibria and the influence of solvent on molecular structure. scifiniti.com | Understanding the behavior of the compound in different chemical environments. |
| Molecular Docking / Homology Modeling | Guiding the semi-rational design of enzymes (e.g., ketoreductases) for improved catalytic efficiency. researchgate.net | Designing specific biocatalysts for the enantioselective synthesis of the target molecule. |
Expanding the Scope and Utility of Tetrahydropyran Scaffolds in Interdisciplinary Chemical Research
The inherent three-dimensionality and favorable physicochemical properties of the tetrahydropyran scaffold make it highly attractive for applications beyond traditional organic synthesis, particularly in drug discovery and chemical biology. Future research will focus on leveraging the this compound core to create novel molecular tools and therapeutic leads.
The development of synthetic routes to functionalized aminotetrahydropyran scaffolds is a key area of interest for medicinal chemists. nih.govsygnaturediscovery.com These sp³-rich scaffolds are valuable for building compound libraries for drug discovery programs, as they provide access to underexplored chemical space compared to flatter, aromatic structures. nih.govsygnaturediscovery.com For instance, aryl amino-THP derivatives have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, a new class of therapy for type 2 diabetes. nih.gov The this compound scaffold could serve as a starting point for libraries targeting a wide range of biological targets, including kinases and ion channels. nih.gov
Moreover, the integration of green chemistry principles into the synthesis of pyran derivatives is an emerging trend. nih.gov This includes the use of sustainable catalysts, benign solvents like water, and energy-efficient techniques such as microwave-assisted synthesis. nih.govresearchgate.net Applying these principles to the synthesis and elaboration of this compound will be crucial for developing environmentally responsible chemical processes. The versatility of the pyran motif ensures its continued relevance in the design of new functional molecules, from pharmaceuticals to materials science. researchgate.net
Q & A
Basic Questions
Q. What are the key spectroscopic methods for characterizing 3,3-Dimethyltetrahydro-2H-pyran-4-ol?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, focusing on characteristic peaks for the hydroxyl group (~1–5 ppm for -OH) and methyl substituents (~1.2–1.5 ppm for -CH3). Infrared (IR) spectroscopy can identify the hydroxyl stretch (~3200–3600 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). Mass spectrometry (MS) should show a molecular ion peak at m/z 130.13 (C7H14O2) .
- Validation : Compare data with PubChem or EPA DSSTox entries for analogous tetrahydropyran derivatives to resolve ambiguities .
Q. What synthetic routes are feasible for this compound?
- Approach :
- Reduction : Start with a ketone precursor (e.g., 3,3-dimethyltetrahydro-2H-pyran-4-one) and reduce using NaBH4 or LiAlH4 in anhydrous THF or Et2O .
- Cyclization : Employ acid-catalyzed cyclization of a diol or hydroxy-ketone intermediate under reflux .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How to ensure purity during isolation and storage?
- Purification : Recrystallize from methanol or ethanol to achieve >95% purity .
- Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can computational tools improve retrosynthetic planning for this compound?
- Methods : Use AI-driven platforms (e.g., Reaxys, Pistachio) to predict viable pathways by analyzing reaction databases. For example, coupling ethyl oxalate derivatives with alkynes (as in ) could be adapted for stereoselective synthesis .
- Validation : Cross-reference predicted routes with experimental yields and byproduct profiles to refine algorithms .
Q. What mechanistic insights explain stereochemical outcomes in tetrahydropyran synthesis?
- Analysis : Investigate ring-closing mechanisms via density functional theory (DFT) to predict chair vs. boat conformations. For example, bulky substituents (e.g., 3,3-dimethyl groups) favor chair conformers, stabilizing the product .
- Experimental : Use dynamic NMR to study conformational equilibria and substituent effects on ring puckering .
Q. How to resolve contradictions in reported biological activity data for tetrahydropyran derivatives?
- Strategies :
- Dose-Response Studies : Perform assays (e.g., anti-inflammatory or antimicrobial) across multiple concentrations to identify non-linear effects .
- Metabolic Stability : Use LC-MS to assess degradation products in cell cultures, which may explain variability in activity .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (R41 risk) .
- Use fume hoods to prevent inhalation of vapors during synthesis or purification .
- Store away from oxidizing agents (e.g., KMnO4) to avoid exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
